N-[(2-ethoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide
Description
N-[(2-ethoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a synthetic small molecule characterized by a thiophene-2-carboxamide core substituted with a sulfonamide-linked 4-phenylpiperazine moiety and a 2-ethoxyphenylmethyl group. The compound’s structure combines a heteroaromatic thiophene ring with a piperazine pharmacophore, a design often associated with central nervous system (CNS) activity, particularly in serotonin or dopamine receptor modulation.
Properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S2/c1-2-31-21-11-7-6-8-19(21)18-25-24(28)23-22(12-17-32-23)33(29,30)27-15-13-26(14-16-27)20-9-4-3-5-10-20/h3-12,17H,2,13-16,18H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUGUDMCELJOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, has been reported to act as acetylcholinesterase inhibitors (acheis). Acetylcholinesterase is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Mode of Action
The structurally similar compounds mentioned above inhibit acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Biological Activity
N-[(2-ethoxyphenyl)methyl]-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. Its molecular formula is . The structural features include a thiophene ring, a carboxamide group, and a piperazine moiety, which are known to contribute to its biological activity.
Structural Representation
| Component | Description |
|---|---|
| Thiophene Ring | Contributes to the compound's aromatic properties. |
| Carboxamide Group | Enhances solubility and bioavailability. |
| Piperazine Moiety | Implicated in receptor binding and activity. |
Anticancer Activity
Recent studies have shown that this compound exhibits notable anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating significant growth inhibition.
Case Study: In Vitro Antitumor Activity
A study assessed the compound's efficacy against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 8.55 | Induction of apoptosis |
| A549 | 7.01 | Cell cycle arrest |
| HCT116 | 14.31 | Inhibition of proliferation |
Neuropharmacological Effects
The compound also shows promise in neuropharmacology. Its piperazine component suggests potential interactions with neurotransmitter receptors, particularly dopamine receptors.
Dopamine Receptor Activity
Research indicates that derivatives of this compound may act as selective agonists for dopamine receptor subtypes, specifically D3 receptors. This activity is crucial for developing treatments for neurodegenerative diseases and psychiatric disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the ethoxy and piperazine groups have been shown to enhance receptor affinity and selectivity.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate metabolic stability. Toxicological assessments indicate that it has a low toxicity profile at therapeutic doses.
Summary of Pharmacokinetic Data
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Half-life | 4 hours |
| Bioavailability | ~60% |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-{4-[2-(Trifluoromethoxy)phenyl]-piperazin-1-yl}butyl)thiophene-2-carboxamide dihydrate
This compound (reported in Acta Crystallographica Section E) shares the thiophene-2-carboxamide scaffold but differs in substituents:
- Substituent Variation : The piperazine moiety is linked via a butyl chain (instead of a sulfonyl group) and substituted with a 2-(trifluoromethoxy)phenyl group.
- Physicochemical Properties : The trifluoromethoxy group increases electronegativity and metabolic stability compared to the ethoxyphenyl group in the target compound.
Acyl Azide Derivatives of Furan-3-carboxamide
Compounds such as [3-(propan-2-ylcarbamoyl)furan-2-yl]acetyl azide () share the carboxamide functional group but feature a furan ring instead of thiophene. Key differences include:
- Heterocycle Effects : Furan’s lower aromaticity and reduced electron density compared to thiophene may diminish π-π stacking interactions with biological targets.
- Synthetic Utility : These derivatives are precursors to ureas or amines via Curtius rearrangement, highlighting divergent synthetic pathways compared to the sulfonamide-based target compound .
Piperazine-Containing Analogues
Piperazine derivatives like 4-phenylpiperazine are common in antipsychotic and antidepressant drugs. The target compound’s sulfonyl linkage contrasts with carboxamide or alkyl-linked piperazines in analogs (e.g., aripiprazole), which may alter receptor selectivity or pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
